Canagliflozin 3-Glucuronide
Description
Contextualizing Canagliflozin (B192856) Biotransformation Pathways
Canagliflozin, an inhibitor of sodium-glucose co-transporter 2 (SGLT2), primarily undergoes metabolism through O-glucuronidation. drugbank.comnih.govwikipedia.orgjnjmedicalconnect.com This process is the main metabolic route for its elimination in humans. nih.govnih.gov The biotransformation is primarily carried out by two key enzymes from the Uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) superfamily: UGT1A9 and UGT2B4. drugbank.comnih.govjnjmedicalconnect.comnih.gov While oxidative metabolism of canagliflozin does occur, it is a minor pathway, with the cytochrome P450 enzyme CYP3A4 accounting for only about 7% of its metabolism in humans. drugbank.comnih.govjnjmedicalconnect.com
The major products of this extensive glucuronidation are two inactive O-glucuronide metabolites. drugbank.comjnjmedicalconnect.com Following administration, a significant portion of canagliflozin is excreted in the feces as unchanged drug, while the glucuronide metabolites are primarily found in the urine. nih.govjnjmedicalconnect.com Specifically, about 33% of a radiolabeled dose is excreted in the urine, almost entirely as O-glucuronide metabolites. nih.govwikipedia.orgnih.gov In contrast, fecal excretion contains a higher percentage of the unchanged drug. nih.govnih.gov
Academic Significance of Glucuronide Conjugates in Drug Metabolism
Glucuronidation represents a critical Phase II metabolic reaction for a vast array of drugs and other foreign compounds (xenobiotics). ijpcbs.comwikipedia.org This process involves the enzymatic addition of a glucuronic acid molecule to a substrate, a reaction catalyzed by UGT enzymes. ijpcbs.comfrontiersin.orgjove.com The primary function of glucuronidation is to increase the water solubility of lipophilic (fat-soluble) compounds, thereby facilitating their excretion from the body, typically via urine or bile. ijpcbs.comwikipedia.orgnih.gov
By converting drugs into more hydrophilic glucuronides, the body can more efficiently eliminate them, which is a key detoxification mechanism. ijpcbs.comnih.gov These glucuronide conjugates are generally pharmacologically inactive. nih.govtga.gov.au The UGT enzyme family is diverse, with several isoforms exhibiting different substrate specificities and tissue distribution, primarily in the liver but also in other organs like the kidneys and intestines. ijpcbs.comwikipedia.orgnih.gov The efficiency of glucuronidation can be influenced by various factors, including genetic variations in UGT enzymes, which can lead to differences in drug metabolism and response among individuals. ijpcbs.com
Identification and Nomenclature of Canagliflozin O-Glucuronide Metabolites (e.g., M5, M7, Canagliflozin 3-Glucuronide)
The two major, pharmacologically inactive O-glucuronide metabolites of canagliflozin in humans are designated as M5 and M7. nih.govjnjmedicalconnect.comnih.govnih.gov In human plasma, M5 and M7 account for approximately 19% and 14% of the total drug-related exposure, respectively. nih.govpharmacompass.comresearchgate.net
In vitro studies using recombinant UGT enzymes have identified that UGT1A9 is the primary enzyme responsible for the formation of M7, while UGT2B4 is mainly involved in the formation of M5. nih.govtga.gov.au While both M5 and M7 are formed in liver microsomes, only M7 formation has been observed in kidney microsomes. nih.gov
One of these key metabolites is specifically named this compound. glentham.comnih.govsussex-research.comsynthose.compharmaffiliates.com NMR analysis of the M7 metabolite isolated from human urine confirmed that the glucuronide moiety is attached at the 3-position of the glucose part of canagliflozin. researchgate.net
Table 1: Canagliflozin Metabolites and Associated Enzymes
| Metabolite | Formation Enzyme | Description |
|---|---|---|
| M5 | UGT2B4 | An inactive O-glucuronide metabolite of canagliflozin. nih.govjnjmedicalconnect.comnih.gov |
Table 2: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | (2S,3S,4S,5R,6R)-6-[(2R,3R,4R,5S,6S)-6-(3-{[5-(p-Fluorophenyl)-2-thienyl]methyl}-4-[methyl]phenyl)-3,5-dihydroxy-2-(hydroxymethyl)tetrahydro-2H-pyran-4-yloxy]-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid synthose.comsimsonpharma.com |
| Molecular Formula | C30H33FO11S sussex-research.comsynthose.comsimsonpharma.com |
| Molecular Weight | 620.64 g/mol sussex-research.comsynthose.comsimsonpharma.com |
Properties
Molecular Formula |
C₃₀H₃₃FO₁₁S |
|---|---|
Molecular Weight |
620.64 |
Origin of Product |
United States |
Enzymatic Formation of Canagliflozin 3 Glucuronide and Other O Glucuronides
Elucidation of Uridine (B1682114) Diphosphate Glucuronosyltransferase (UGT) Isoforms Catalyzing Canagliflozin (B192856) Glucuronidation
In vitro studies utilizing recombinant human UGT isoforms have been instrumental in identifying the specific enzymes responsible for the glucuronidation of canagliflozin. nih.govnih.gov These investigations have pinpointed UGT1A9 and UGT2B4 as the principal catalysts in the formation of its major metabolites. nih.govtga.gov.aufda.gov
Predominant Role of UGT1A9 in Canagliflozin 3'-O-Glucuronide (M7) Formation
Research has consistently demonstrated that UGT1A9 is the main isoform responsible for the formation of Canagliflozin 3'-O-Glucuronide, also known as M7. jnjmedicalconnect.comtga.gov.aufda.gov Studies using recombinant UGTs showed significant conversion of canagliflozin to M7 in the presence of UGT1A9. nih.gov Further evidence comes from pharmacogenomic analyses, where individuals with the UGT1A9*3 genetic variant, which can affect enzyme function, showed altered plasma concentrations of canagliflozin, implicating UGT1A9 in its metabolism. nih.gov While M7 formation is observed in liver microsomes, it is also notably formed in kidney microsomes, highlighting the role of the kidneys in canagliflozin metabolism. nih.govresearchgate.net
Involvement of UGT2B4 in Canagliflozin O-Glucuronide (M5) Formation
The formation of the other major O-glucuronide metabolite, M5, is primarily catalyzed by UGT2B4. jnjmedicalconnect.comtga.gov.aufda.gov In vitro experiments with recombinant enzymes have confirmed that UGT2B4 is the key enzyme in the production of M5. nih.govnih.gov Similar to UGT1A9, genetic studies support the role of UGT2B4; individuals with the UGT2B4*2 genotype exhibited changes in canagliflozin exposure. nih.gov Unlike M7, the formation of M5 has been observed in liver microsomes but not in kidney microsomes. nih.govresearchgate.net
Contributions of Other UGT Isoforms to Canagliflozin Glucuronidation (e.g., UGT1A1, UGT1A10)
While UGT1A9 and UGT2B4 are the primary enzymes, some research suggests minor contributions from other UGT isoforms. In vitro studies have shown that canagliflozin can inhibit UGT1A1 and UGT1A10, suggesting a potential interaction. researchgate.net However, the metabolic conversion of canagliflozin by these other isoforms, such as UGT1A3, UGT1A6, UGT1A7, and UGT1A8, is considered insignificant. nih.gov
Enzyme Kinetic Parameters of Canagliflozin Glucuronidation in Recombinant Systems and Tissue Homogenates
The efficiency of the glucuronidation process is characterized by enzyme kinetic parameters, which describe the substrate affinity and the maximum rate of the reaction.
Substrate Affinity (Km) and Maximum Reaction Velocity (Vmax) Characterization in In Vitro Systems
Kinetic studies have been performed to determine the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for the formation of canagliflozin's glucuronide metabolites. For the formation of M5 catalyzed by UGT2B4, the Km and Vmax have been reported. researchgate.net One study identified the Km for canagliflozin-2´-O-glucuronidation (C2OG, corresponding to M5) to be similar in both recombinant UGT2B4 and human liver microsomes (HLM). researchgate.netnih.gov
Interactive Data Table: Enzyme Kinetic Parameters for Canagliflozin Glucuronidation
| Metabolite | Enzyme | System | Km (µM) | Vmax (pmol/min/mg) |
|---|---|---|---|---|
| M5c | UGT2B4 | Recombinant | 10.8 | 375 |
Data sourced from a study on M5c and M5a formation. researchgate.net
Reaction Phenotyping and Intrinsic Clearance of Glucuronidation
Reaction phenotyping helps to identify the relative contribution of different enzymes to a drug's metabolism. For canagliflozin, glucuronidation is the major metabolic clearance pathway. researchgate.net The intrinsic clearance (CLint), calculated as Vmax/Km, provides a measure of the enzyme's metabolic efficiency.
The intrinsic clearance for the formation of canagliflozin-2´-O-glucuronide (M5) was found to be significantly higher in incubations containing bovine serum albumin (BSA), suggesting that UGT2B4 activity can be influenced by the presence of fatty acids in the incubation medium. researchgate.netresearchgate.netnih.gov
Interactive Data Table: Intrinsic Clearance for Canagliflozin Glucuronidation
| Metabolite | CLint (µL/min/mg) |
|---|---|
| M5c | 34.7 |
Data sourced from a study on M5c and M5a formation. researchgate.net
Molecular Mechanisms of UGT-Mediated Canagliflozin Glucuronidation
The enzymatic process of attaching a glucuronic acid moiety to canagliflozin is a highly specific reaction mediated by particular UGT isoforms. This specificity is dictated by the molecular architecture of the enzyme's active site and the chemical properties of the substrate, canagliflozin.
Binding Site Characterization and Substrate Specificity of Relevant UGTs
The formation of Canagliflozin 3-Glucuronide (M7) is predominantly catalyzed by the UGT1A9 enzyme. nih.govdrugbank.comresearchgate.netnih.gov In vitro studies using recombinant human UGT isoforms have demonstrated that UGT1A9 is the primary enzyme responsible for the glucuronidation of canagliflozin at the 3'-O-position of the glucose moiety. nih.govresearchgate.net Another significant, albeit less prominent, metabolite, Canagliflozin 2-Glucuronide (M5), is formed by UGT2B4. nih.govdrugbank.comresearchgate.netnih.gov While other UGT isoforms like UGT1A3, UGT1A6, UGT1A7, and UGT1A8 show minimal to no activity in the formation of M7, their contribution is considered insignificant. nih.gov
The binding of canagliflozin to the active site of UGT1A9 is a critical determinant of this metabolic pathway. While the precise high-resolution crystal structure of the UGT1A9 binding site remains to be fully elucidated, it is understood that the interaction is driven by a combination of hydrogen bonding and hydrophobic interactions. researchgate.net The specificity of UGT1A9 for canagliflozin suggests a complementary fit between the drug molecule and the enzyme's binding pocket.
Regioselectivity of Glucuronide Conjugation (e.g., 2'-O vs 3'-O)
The glucuronidation of canagliflozin exhibits a notable degree of regioselectivity, with the formation of two primary O-glucuronide isomers: this compound (M7) and Canagliflozin 2-Glucuronide (M5). researchgate.netnih.gov The preferential site of glucuronidation is the 3'-hydroxyl group on the glucose-like ring of canagliflozin, leading to the formation of M7. researchgate.net This regioselectivity is a direct consequence of the enzymatic catalysis by UGT1A9. researchgate.netnih.gov
In contrast, the formation of M5 occurs at the 2'-hydroxyl group and is specifically catalyzed by UGT2B4. researchgate.netnih.gov Studies with human liver and kidney microsomes have shown that while both M5 and M7 are formed in the liver, only M7 is formed in the kidneys, further highlighting the tissue-specific expression and activity of the involved UGT isoforms. nih.gov
Factors Modulating Canagliflozin Glucuronidation Activity
The rate and extent of canagliflozin glucuronidation can be influenced by various external and internal factors, primarily through the induction or inhibition of the responsible UGT enzymes.
Effects of UGT Inducers on Glucuronidation Enzymes and Canagliflozin Glucuronide Formation
The expression and activity of UGT enzymes, including UGT1A9 and UGT2B4, are inducible by certain drugs and xenobiotics. nih.govscienceopen.com Rifampicin (B610482), a potent inducer of several UGTs and cytochrome P450 enzymes, has been shown to significantly decrease the plasma concentrations of canagliflozin. nih.govscienceopen.comsryahwapublications.com This is attributed to the enhanced metabolism of canagliflozin via glucuronidation. sryahwapublications.com Co-administration of rifampicin resulted in a 51% decrease in the area under the curve (AUC) of canagliflozin, indicating a substantial increase in its clearance. scienceopen.com
Other inducers of UGT enzymes, such as phenytoin, phenobarbital, and ritonavir, are also expected to decrease plasma levels of canagliflozin, potentially reducing its efficacy. sryahwapublications.com The induction of UGT1A9 by polycyclic aromatic hydrocarbons (PAHs) found in cigarette smoke also suggests a potential for altered canagliflozin metabolism in smokers. frontiersin.org
In Vitro Inhibition of UGT Isoforms by Canagliflozin and its Implications for Metabolite Formation
In vitro studies have demonstrated that canagliflozin itself can act as an inhibitor of certain UGT isoforms. Canagliflozin has been shown to inhibit all UGT1A subfamily enzymes, with the most potent inhibition observed against UGT1A1, UGT1A9, and UGT1A10, with IC50 values of ≤ 10 μM. researchgate.net The inhibition of UGT1A9 by canagliflozin is of particular interest, as this is the primary enzyme responsible for its own metabolism to M7.
The kinetic parameters of this inhibition have been characterized, with Ki values for canagliflozin inhibition of recombinant and human liver microsomal UGT1A9 ranging from 1.4 to 3.0 μM. researchgate.net The inhibition of UGT1A1 by canagliflozin was found to be approximately three-fold less potent. researchgate.net While canagliflozin is a substrate for UGT1A9, its inhibitory potential on this enzyme suggests a complex interplay that could modulate the formation of its own metabolites. However, the clinical significance of this auto-inhibition on metabolite formation in vivo requires further investigation. Probenecid, a general inhibitor of UGT enzymes, has been shown to slightly increase canagliflozin exposure, though this effect was not considered clinically significant. nih.govscienceopen.comsryahwapublications.com
Data Tables
Table 1: UGT Isoforms Involved in the Formation of Canagliflozin Glucuronides
| Metabolite | Primary UGT Isoform | Other Involved Isoforms (Minor Role) |
| This compound (M7) | UGT1A9 nih.govresearchgate.netnih.gov | UGT1A3, UGT1A6, UGT1A7, UGT1A8 nih.gov |
| Canagliflozin 2-Glucuronide (M5) | UGT2B4 nih.govresearchgate.netnih.gov |
Table 2: In Vitro Inhibition of UGT Isoforms by Canagliflozin
| UGT Isoform | Inhibition Potency (IC50/Ki) | Reference |
| UGT1A1 | IC50 ≤ 10 μM; Ki ~3-fold higher than for UGT1A9 | researchgate.net |
| UGT1A9 | IC50 ≤ 10 μM; Ki = 1.4 - 3.0 μM | researchgate.net |
| UGT1A10 | IC50 ≤ 10 μM | researchgate.net |
Analytical Methodologies for Characterization and Quantification of Canagliflozin 3 Glucuronide in Research Matrices
Advanced Chromatographic Separation Techniques
Chromatography is the cornerstone for isolating Canagliflozin (B192856) 3-Glucuronide from the parent drug and other related metabolites in complex biological samples. Both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) have been effectively utilized for this purpose.
High-Performance Liquid Chromatography (HPLC) Applications for Canagliflozin Metabolites
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a widely adopted technique for the analysis of canagliflozin and its metabolites. mdpi.comau.edu.sy These methods typically employ C18 columns, which provide the necessary hydrophobicity to retain and separate the parent drug from its more polar glucuronide conjugates. mdpi.compharmascholars.com
In one method, the separation of canagliflozin and its metabolites was achieved on a Waters XBridge RP-HPLC column (4.6 × 250 mm, 5 µm). mdpi.comnih.gov The analysis used a gradient elution with a mobile phase consisting of ammonium (B1175870) acetate (B1210297) buffer and a mixture of methanol (B129727) and acetonitrile (B52724). mdpi.comnih.gov Another approach for separating glucuronide metabolites of canagliflozin utilized a Waters μBondaPak C18 column (3.9 × 300 mm) with an isocratic mobile phase of acetonitrile and phosphate (B84403) buffer at a flow rate of 1 mL/min. mdpi.com While many HPLC methods focus on the parent drug, the principles are adapted for metabolite analysis, often involving adjustments to the mobile phase composition to elute the more hydrophilic glucuronide metabolites effectively. au.edu.sypharmascholars.comijrti.org
Table 1: Examples of HPLC Conditions for Canagliflozin Metabolite Analysis
| Parameter | Method 1 mdpi.comnih.gov | Method 2 mdpi.com |
|---|---|---|
| Column | Waters XBridge RP-HPLC (4.6 x 250 mm, 5 µm) | Waters μBondaPak C18 (3.9 x 300 mm) |
| Mobile Phase | A: 0.025 mM Ammonium Acetate (pH 9) B: 10/45/45 0.25 M Ammonium Acetate (pH 9)/Methanol/Acetonitrile | Acetonitrile and 20 mM Phosphate Buffer (55:45, v/v), pH 3.2 |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | PDA and Radioactivity Detector | Fluorescence (Excitation: 280 nm, Emission: 325 nm) |
| Elution Mode | Gradient | Isocratic |
Ultra-Performance Liquid Chromatography (UPLC) Method Development for Metabolite Profiling
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times, making it highly suitable for complex metabolite profiling. afjbs.com UPLC systems, which use columns with smaller particle sizes (typically under 2 μm), provide superior separation efficiency for closely related compounds like glucuronide isomers.
A sensitive and efficient UPLC-MS/MS method was developed for the quantification of canagliflozin and its metabolites in rat plasma. nih.govnih.gov This method utilized a Waters XBridge BEH C18 column (100 × 2.1 mm, 2.5 μm) for chromatographic separation. nih.govnih.gov The O-glucuronide metabolites, including the isomers designated as M5 and M7 (one of which is Canagliflozin 3-Glucuronide), were successfully separated and detected within a short run time. nih.govmdpi.com The established elution conditions allowed the O-glucuronide metabolites to elute at 2.32 min, 2.48 min, and 2.83 min, demonstrating the method's capability to resolve these isomers. nih.gov
Table 2: UPLC Conditions for Canagliflozin Metabolite Profiling nih.govnih.gov
| Parameter | Condition |
|---|---|
| Instrument | UPLC system coupled to a mass spectrometer |
| Column | Waters XBridge BEH C18 (100 x 2.1 mm, 2.5 µm) |
| Mobile Phase | 0.1% Acetonitrile–Formic Acid (75:15, v/v) |
| Flow Rate | 0.7 mL/min |
| Total Run Time | 5.1 min |
Mass Spectrometric Detection and Structural Elucidation
Mass spectrometry (MS), particularly when coupled with liquid chromatography, is an indispensable tool for the detection, identification, and structural confirmation of drug metabolites.
Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques for Glucuronide Metabolites
LC-MS is the definitive technique for analyzing glucuronide metabolites due to its high selectivity and sensitivity. scispace.com For canagliflozin and its glucuronides, electrospray ionization (ESI) is a commonly used ionization technique. amegroups.org Studies have shown that canagliflozin and its metabolites often form ammonium adducts ([M+NH₄]⁺) in the positive ion ESI mode, which provides a strong signal. mdpi.comresearchgate.net The detection of a mass shift of 176 Da between the parent drug and a metabolite is a key indicator of glucuronidation (the addition of a glucuronic acid moiety, C₆H₈O₆). researchgate.netnih.gov LC-MS methods enable the direct measurement of glucuronides in biological samples, which is a significant advantage over older methods that required chemical or enzymatic hydrolysis prior to analysis. scispace.com
Tandem Mass Spectrometry (MS/MS) for Metabolite Identification and Quantification
Tandem mass spectrometry (MS/MS) is crucial for both the structural elucidation and selective quantification of this compound. scispace.com In MS/MS, a specific precursor ion (e.g., the [M+NH₄]⁺ or [M-H]⁻ ion of the glucuronide) is selected and fragmented to produce characteristic product ions. The fragmentation pattern provides structural information, confirming the identity of the metabolite.
For quantification, a highly selective and sensitive technique called Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) is used. mdpi.comamegroups.orgnih.gov This involves monitoring a specific precursor ion to product ion transition. For the O-glucuronide metabolites of canagliflozin (M5, M7, and M17), the MRM transition of m/z 638.10 → 191.10 has been used for quantification in positive ion mode. nih.govnih.govmdpi.com The precursor ion m/z 638.10 corresponds to the ammonium adduct of the canagliflozin glucuronide ([C₂₄H₂₅FO₅S + C₆H₈O₆ + NH₄]⁺), and the product ion m/z 191.10 is a characteristic fragment of the canagliflozin structure. nih.govresearchgate.net This specific transition allows for precise quantification even in a complex matrix like plasma. nih.govnih.govnih.gov
Table 3: Example of MS/MS Parameters for Canagliflozin Glucuronide Quantification nih.govnih.govmdpi.com
| Analyte Group | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
|---|---|---|---|
| O-glucuronide metabolites (M5, M7, M17) | 638.10 | 191.10 | Positive ESI |
| Canagliflozin (Parent) | 462.00 | 191.10 | Positive ESI |
High-Resolution Mass Spectrometry for Structural Confirmation of Glucuronides
High-Resolution Mass Spectrometry (HRMS), often using Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements, which are critical for confirming the elemental composition of a metabolite. nih.govresearchgate.net This capability is essential for distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental formulas).
In the analysis of canagliflozin metabolites, HRMS (specifically UPLC-triple-TOF-MS/MS) was used to identify and confirm the structures of various metabolites, including three O-glucuronide isomers. nih.govnih.gov For canagliflozin, a full-scan analysis yielded an accurate mass for the ammonium adduct [M+NH₄]⁺ at m/z 462.17450, corresponding to the elemental formula C₂₄H₂₉O₅NFS with a mass error of 0.00 ppm. researchgate.net The detection of a metabolite with a mass corresponding to the addition of a glucuronic acid moiety (C₆H₈O₆), combined with the fragmentation pattern matching that of the parent drug, provides definitive structural confirmation. researchgate.net The product ion mass spectra of the glucuronide metabolite M5, for instance, contained many of the diagnostic product ions of canagliflozin itself, such as m/z 267 and 191, confirming its identity as a direct glucuronide conjugate. researchgate.net
Sample Preparation Strategies for Biological Research Matrices (e.g., Microsomes, Animal Samples)
The accurate characterization and quantification of this compound in complex biological matrices such as liver microsomes and animal tissue samples necessitate robust sample preparation strategies. The primary goal of these strategies is to isolate the analyte from interfering endogenous substances like proteins, lipids, and salts, which can suppress ionization in mass spectrometry and interfere with chromatographic analysis. The choice of extraction technique is critical for achieving high recovery, minimizing matrix effects, and ensuring the sensitivity and reliability of the analytical method. researchgate.nethealthinformaticsjournal.com Commonly employed techniques for the extraction of canagliflozin and its metabolites from these research matrices include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). researchgate.netresearchgate.net
Liquid-Liquid Extraction (LLE) Methodologies
Liquid-liquid extraction is a frequently utilized technique for the purification of canagliflozin and its glucuronide metabolites from biological samples. researchgate.netresearchgate.net This method operates on the principle of partitioning the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The selection of the organic solvent is crucial and is based on the polarity and solubility of the target analyte.
For the extraction of canagliflozin and its metabolites, including O-glucuronides, from research matrices like rat plasma and tissue homogenates, methyl tert-butyl ether (MTBE) has been demonstrated to be an effective solvent. mdpi.comamegroups.orgnih.govsemanticscholar.org Studies have shown that MTBE provides higher extraction recovery compared to other solvents like ethyl acetate and dichloromethane. amegroups.org Another solvent used in LLE for canagliflozin is diethyl ether. researchgate.netresearchgate.net
A typical LLE procedure involves the following steps:
Biological samples, such as plasma or tissue homogenates, are mixed with an internal standard (IS). amegroups.org
An extraction solvent, like methyl tert-butyl ether, is added to the sample. amegroups.org
The mixture is vortexed to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase. amegroups.org
The sample is then centrifuged at high speed to achieve a clear separation of the aqueous and organic layers. amegroups.org
The organic supernatant containing the analyte is carefully transferred to a new tube. amegroups.org
The solvent is evaporated to dryness, often under a stream of nitrogen gas. amegroups.org
The resulting residue is reconstituted in a solution compatible with the analytical instrument, typically the initial mobile phase of the chromatographic system. amegroups.org
The efficiency of this process is evaluated by measuring the extraction recovery, which should be consistent and reproducible.
Table 1: Example of a Liquid-Liquid Extraction Protocol for Canagliflozin in Rat Plasma and Liver Homogenates amegroups.org
| Step | Parameter | Description |
| Sample Preparation | Sample Volume | 50 µL of plasma or tissue homogenate supernatant |
| Internal Standard (IS) | 5 µL of IS solution added | |
| Extraction | Extraction Solvent | 200 µL of methyl tert-butyl ether |
| Mixing | Vortexed for 1 minute | |
| Phase Separation | Centrifugation | 12,000 rpm for 10 minutes |
| Post-Extraction | Supernatant Transfer | Organic layer transferred to a clean tube |
| Evaporation | Dried under a nitrogen stream | |
| Reconstitution | Residue reconstituted in the initial mobile phase | |
| Analysis | Final Centrifugation | 12,000 rpm for 2 minutes before injection |
| Performance | Extraction Recovery | 91.73% to 107.61% |
| Matrix Effect | 90.18% to 98.64% |
This LLE methodology has been successfully applied to pharmacokinetic and tissue distribution studies of canagliflozin in rats, demonstrating its robustness for sample cleanup in research settings. amegroups.org
Solid-Phase Extraction (SPE) Protocols
Solid-phase extraction (SPE) is another powerful and widely adopted technique for sample preparation in bioanalysis, valued for its high recovery, reproducibility, and potential for automation. typeset.io SPE separates components of a mixture based on their physical and chemical properties as they interact with a solid stationary phase packed in a cartridge or well plate. For the extraction of canagliflozin and its metabolites, reversed-phase SPE is commonly employed. researchgate.net
In a notable application, a novel and rapid LC-MS/MS assay utilized SPE for the determination of canagliflozin in human plasma. researchgate.net This method employed polymeric reverse phase cartridges, which are effective for extracting a range of compounds from aqueous matrices. researchgate.net
A general SPE protocol consists of four main steps:
Conditioning: The SPE sorbent is treated with a solvent like methanol to activate the stationary phase, followed by an equilibration step with water or a buffer to prepare the sorbent for the sample. phenomenex.com
Loading: The pre-treated biological sample (e.g., plasma) is passed through the cartridge. The analyte and some endogenous components are retained on the sorbent.
Washing: The cartridge is washed with a specific solvent to remove weakly bound interferences while the analyte of interest remains bound to the sorbent.
Elution: A strong solvent is used to disrupt the analyte-sorbent interaction and elute the purified analyte from the cartridge for subsequent analysis. researchgate.net
Table 2: Example of a Solid-Phase Extraction Protocol for Canagliflozin researchgate.net
| Step | Parameter | Description |
| SPE Cartridge | Sorbent Type | Strata-X polymeric reverse phase (30 mg, 1 cc) |
| Conditioning | Solvent 1 | 1 mL Methanol |
| Solvent 2 | 1 mL Water | |
| Sample Loading | Sample | Pre-treated human plasma |
| Washing | Wash Solution | Specific solution to remove interferences (details proprietary to study) |
| Elution | Elution Solvent | Elution with a mobile phase-like solution |
| Analysis | Instrument | LC-MS/MS |
The use of SPE offers advantages such as reduced solvent consumption and cleaner extracts compared to LLE, which can lead to improved sensitivity and reduced matrix effects in LC-MS/MS analysis. typeset.io The selection of the appropriate SPE sorbent and optimization of the wash and elution solvents are critical for developing a selective and efficient method for this compound.
In Vitro Studies on Canagliflozin O Glucuronide Formation and Disposition
Formation of Canagliflozin (B192856) Glucuronides in Human Liver Microsomes (HLM) and Recombinant UGT Systems
The primary route of metabolic clearance for canagliflozin is through O-glucuronidation, a phase II metabolic reaction. In vitro studies utilizing human liver microsomes (HLM) have confirmed the formation of two major O-glucuronide metabolites, designated M7 (Canagliflozin-3-O-glucuronide) and M5 (Canagliflozin-2-O-glucuronide). nih.gov
To identify the specific enzymes responsible for this biotransformation, in vitro incubations with a panel of twelve recombinant human uridine (B1682114) diphosphate-glucuronosyltransferase (UGT) isoforms were conducted. These experiments definitively identified UGT1A9 as the main enzyme responsible for the formation of M7. nih.govnih.gov The UGT2B4 isoform was identified as the primary catalyst for the formation of M5. nih.govnih.gov
The efficiency of these enzymes varies significantly. In one study using recombinant UGTs, UGT1A9 demonstrated substantial activity, converting approximately 25% of the parent canagliflozin into the M7 metabolite after a two-hour incubation period. nih.gov The formation of M5 by UGT2B4 was comparatively less, at 0.51%. nih.gov Other UGT isoforms, such as UGT1A3, UGT1A7, and UGT1A8, showed minimal to no activity in the formation of these metabolites. nih.gov
| Metabolite | Primary UGT Isoform | Secondary/Minor UGT Isoforms | Reference |
|---|---|---|---|
| M7 (Canagliflozin 3-O-glucuronide) | UGT1A9 | UGT1A3, UGT1A7, UGT1A8 (minimal) | nih.govnih.gov |
| M5 (Canagliflozin 2-O-glucuronide) | UGT2B4 | None identified | nih.govnih.gov |
Glucuronidation in Extrahepatic Tissues and Cell Cultures (e.g., Kidney, Intestine)
While the liver is the primary site of drug metabolism, extrahepatic tissues can also contribute significantly to the biotransformation of xenobiotics. In vitro investigations were conducted using microsomes prepared from human liver, kidney, and intestine to explore the tissue-specific formation of canagliflozin glucuronides. nih.gov
These studies revealed distinct differences in metabolic activity between tissues. Both M7 and M5 were formed in incubations with human liver microsomes, consistent with the liver's primary metabolic role. nih.gov However, in incubations with human kidney microsomes, only the M7 metabolite was formed, indicating that UGT1A9 is active in the kidney while UGT2B4 is not significantly involved in canagliflozin glucuronidation in this organ. nih.gov This highlights the kidney's potential role in the direct glucuronidation and subsequent elimination of canagliflozin.
| Metabolite | Liver Microsomes | Kidney Microsomes | Reference |
|---|---|---|---|
| M7 (Canagliflozin 3-O-glucuronide) | Formed | Formed | nih.gov |
| M5 (Canagliflozin 2-O-glucuronide) | Formed | Not Formed | nih.gov |
Metabolic Stability and In Vitro Biotransformation of Canagliflozin Glucuronides
The glucuronide metabolites M5 and M7 are considered pharmacologically inactive and represent the final products of canagliflozin's primary metabolic pathway, destined for excretion. nih.gov In the available scientific literature, in vitro studies have predominantly focused on the formation of these glucuronides from the parent compound, canagliflozin. Detailed in vitro studies assessing the specific metabolic stability of the isolated M5 and M7 glucuronides, such as their potential for hydrolysis back to the parent compound or further biotransformation, are not extensively reported. The characterization of M5 and M7 as major circulating metabolites that account for a significant portion of the administered dose suggests they are chemically stable entities within the biological system prior to elimination. researchgate.net
Role of Transporters (e.g., P-glycoprotein, BCRP, MRP2) in Glucuronide Disposition
The disposition of a drug and its metabolites is often influenced by efflux transporters, which actively pump substances out of cells. In vitro test systems have been used to determine the interaction of canagliflozin with several key transporters. These studies have established that the parent drug, canagliflozin, is a substrate of P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and Multidrug Resistance-associated Protein 2 (MRP2). researchgate.netnih.gov These transporters are located in key tissues such as the liver, intestine, and kidney, and play a crucial role in limiting absorption and facilitating the excretion of their substrates.
Comparative Metabolic Profiling of Canagliflozin Glucuronides Across Species
Interspecies Differences in Glucuronidation Pathways and Metabolite Formation (e.g., mice, rats, dogs, humans)
The metabolic clearance of canagliflozin (B192856) diverges significantly between humans and common preclinical species such as mice, rats, and dogs. In humans, the principal metabolic route is direct O-glucuronidation, leading to the formation of two major, pharmacologically inactive metabolites: M5 (Canagliflozin 3-O-glucuronide) and M7 (Canagliflozin 2-O-glucuronide). researchgate.netnih.gov These metabolites are formed primarily by the uridine (B1682114) diphosphate-glucuronosyltransferase (UGT) enzymes UGT1A9 and UGT2B4. mdpi.comnih.gov Specifically, UGT1A9 is the main enzyme responsible for the formation of M5. nih.govnih.gov
In contrast, the primary metabolic pathways in mice, rats, and dogs involve oxidation. researchgate.netnih.gov While these animal models do produce the O-glucuronide metabolites M5 and M7, this pathway is less dominant compared to humans. nih.govresearchgate.net This shift in metabolic preference points to fundamental differences in the expression and activity of drug-metabolizing enzymes across species.
A key enzymatic distinction is observed in rats, where the ortholog of human UGT1A9 is a pseudogene and thus non-functional. mdpi.comnih.gov It is suggested that another enzyme, Ugt1a7, may compensate for this function in rats. mdpi.com This genetic difference has significant implications, as it means the specific human enzyme responsible for producing the major M5 metabolite is absent in this widely used preclinical model. The metabolic pathways in dogs also favor oxidation over glucuronidation. nih.govresearchgate.net These variations underscore a crucial difference: what is a primary detoxification and clearance pathway in humans is a secondary one in these animal species. researchgate.net
Quantitative Comparison of Canagliflozin Glucuronide Levels in Preclinical Models
Quantitative analysis of canagliflozin metabolites reveals significant disparities in systemic exposure to glucuronides between humans and preclinical rodent models. In human plasma, the two main O-glucuronide metabolites, M5 and M7, are substantial circulating components, accounting for approximately 19% and 14% of the total drug-related exposure, respectively, following administration of canagliflozin. researchgate.netnih.gov
Conversely, studies in mice and rats have shown that the plasma concentrations of both M5 and M7 are considerably lower than those observed in humans receiving the maximum recommended therapeutic dose. researchgate.netnih.gov However, the lower systemic exposure does not mean that rodents have a limited capacity for glucuronidation. Biliary profiling in these animals indicated that the livers of both mice and rats have significant exposure to M5 and M7. researchgate.netnih.gov This finding suggests that while the glucuronide metabolites are efficiently formed in the rodent liver, they are likely subject to rapid biliary excretion, preventing their accumulation in the systemic circulation to the same extent as in humans. researchgate.net
| Species | Primary Metabolic Pathway | Major Glucuronide Metabolites | Relative Plasma Exposure of Glucuronides (M5 & M7) | Key UGT Enzymes (Human) |
|---|---|---|---|---|
| Human | Glucuronidation researchgate.netnih.gov | M5, M7 researchgate.netnih.gov | High (M5 ~19%, M7 ~14% of total drug-related AUC) researchgate.netnih.gov | UGT1A9, UGT2B4 mdpi.comnih.gov |
| Mouse | Oxidation researchgate.netnih.gov | M5, M7 researchgate.net | Lower than in humans researchgate.netnih.gov | N/A |
| Rat | Oxidation researchgate.netnih.gov | M5, M7 nih.gov | Lower than in humans researchgate.netnih.gov | N/A (Ugt1A9 is a pseudogene) mdpi.comnih.gov |
| Dog | Oxidation nih.govresearchgate.net | M5, M7 detected | Lower than in humans | N/A |
Computational and in Silico Approaches in Canagliflozin Glucuronide Research
Molecular Docking and Dynamics Simulations of UGT-Canagliflozin Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as Canagliflozin (B192856), and a protein receptor, like a UGT enzyme. Docking predicts the preferred orientation of the ligand when bound to the active site of the protein, providing insights into binding affinity and specificity. MD simulations then offer a dynamic view, modeling the movement of atoms and molecules over time to assess the stability of the protein-ligand complex and the energetics of the interaction.
While extensive docking and simulation studies have been performed for Canagliflozin with its primary therapeutic target, the sodium-glucose cotransporter 2 (SGLT2), publicly available research detailing similar simulations for Canagliflozin's interactions with UGT enzymes is limited. isfcppharmaspire.comnih.gov However, the principles of these techniques are broadly applied in pharmacology to understand metabolic processes.
A typical workflow for such a study would involve:
Homology Modeling: Since the crystal structures of many human UGT isoforms are not fully resolved, researchers often begin by creating a homology model of the target UGT enzyme (e.g., UGT1A9) based on the known structure of a related protein.
Molecular Docking: Canagliflozin's structure would then be docked into the active site of the modeled UGT enzyme. This simulation would identify key amino acid residues that form hydrogen bonds or hydrophobic interactions, anchoring the drug within the catalytic pocket.
Molecular Dynamics: Following docking, MD simulations would be run to observe the stability of the Canagliflozin-UGT complex over a set period (e.g., 100 nanoseconds). frontiersin.orgnih.gov These simulations can calculate binding free energies and reveal conformational changes in the enzyme or the ligand upon binding, providing a more accurate picture of the interaction's stability.
Such studies are crucial for rationalizing why Canagliflozin is a substrate for specific UGT isoforms (like UGT1A9 and UGT2B4) and an inhibitor of others (like UGT1A1). nih.govnih.gov
In Silico Prediction of Glucuronidation Sites and Metabolite Structures
In silico metabolite prediction is a critical step in early drug development, helping to identify potential metabolic pathways and the structures of resulting metabolites before extensive in vitro and in vivo studies are conducted. Various software tools use rule-based systems or machine learning algorithms to predict sites of metabolism on a drug molecule.
For Canagliflozin, O-glucuronidation is the primary metabolic pathway. nih.govmdpi.com Experimental studies have identified two major inactive O-glucuronide metabolites, designated M5 and M7. mdpi.com These metabolites are formed by the conjugation of glucuronic acid to the hydroxyl groups on the glucose moiety of Canagliflozin. researchgate.net Specifically, UGT1A9 is responsible for the formation of M7, and UGT2B4 is involved in forming M5. nih.gov In silico prediction tools would analyze the Canagliflozin structure to identify chemically reactive sites, with the secondary hydroxyl groups on the glucoside ring being prime candidates for glucuronidation. The successful experimental identification of M5 and M7 confirms the metabolic pathway that these predictive tools are designed to forecast. mdpi.comresearchgate.net
| Metabolite | Enzyme | Site of Glucuronidation |
|---|---|---|
| M7 | UGT1A9 | 2-hydroxyl group of the glucoside ring |
| M5 | UGT2B4 | 3-hydroxyl group of the glucoside ring |
Quantitative Structure-Activity Relationship (QSAR) Models for UGT Substrates and Inhibitors
Quantitative structure-activity relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity. In the context of UGT enzymes, QSAR models are developed to predict whether a compound will be a substrate or an inhibitor of a specific UGT isoform based on its physicochemical properties and structural features (descriptors).
The development of a QSAR model involves:
Data Collection: Gathering a dataset of diverse chemical compounds with experimentally determined activity data (e.g., inhibition constants, Ki, or IC50 values) for a specific UGT enzyme.
Descriptor Calculation: Calculating various molecular descriptors for each compound, such as hydrophobicity (logP), molecular weight, polar surface area, and electronic properties.
Model Building: Using statistical methods to build a mathematical equation that links the descriptors to the biological activity.
Validation: Testing the model's predictive power using an external set of compounds not used in the model's creation.
While specific QSAR models featuring Canagliflozin in their training sets are not detailed in the literature, Canagliflozin's known inhibitory activity makes it a relevant compound for such modeling. It has been shown to be a potent inhibitor of UGT1A1 and UGT1A9. nih.govsemanticscholar.org This experimentally derived inhibition data is essential for building and validating robust QSAR models that can screen new drug candidates for potential UGT-mediated drug-drug interactions.
| UGT Isoform | Activity Metric | Value (µM) | Reference |
|---|---|---|---|
| UGT1A1 | IC50 | ≤ 10 | nih.gov |
| Ki | ~9.0 (approx. 3-fold higher than UGT1A9) | nih.gov | |
| UGT1A9 | IC50 | ≤ 10 | nih.gov |
| Ki | 1.4 - 3.0 | nih.gov | |
| UGT1A10 | IC50 | ≤ 10 | nih.gov |
Future Research Trajectories for Canagliflozin Glucuronides
Unexplored Aspects of Canagliflozin (B192856) Glucuronide Metabolism
While the liver is recognized as the principal site of canagliflozin metabolism, several dimensions of its glucuronidation and the subsequent disposition of its glucuronide metabolites warrant further exploration.
Transporter-Mediated Disposition: The elimination of glucuronide conjugates is highly dependent on the coordinated action of uptake and efflux transporters in the liver, kidney, and intestine. frontiersin.org While canagliflozin itself is known to be a substrate for transporters like P-glycoprotein (P-gp) and multidrug resistance-associated protein-2 (MRP2), the specific transporters responsible for the influx and efflux of Canagliflozin 3-Glucuronide and its isomers from hepatocytes and renal tubular cells are not fully characterized. frontiersin.orgjnjmedicalconnect.com Future studies should aim to identify these transporters and elucidate their role in the systemic exposure and excretion of these metabolites. This knowledge is critical for predicting potential drug-drug interactions (DDIs) where co-administered drugs might modulate these transport proteins. researchgate.net
Drug-Drug Interaction Potential: The potential for DDIs with canagliflozin has been investigated. Co-administration with potent UGT inducers, such as rifampin, has been shown to decrease canagliflozin plasma concentrations, necessitating appropriate monitoring. epa.govsryahwapublications.com Conversely, clinically relevant interactions with UGT inhibitors are considered less likely, partly because two different UGT enzymes are involved. jnjmedicalconnect.comsryahwapublications.com However, the potential for complex interactions involving both metabolism and transport inhibition remains an area for further in-vitro and clinical investigation, especially with drugs known to be potent inhibitors of UGT1A9, UGT2B4, and relevant drug transporters. tufts.edu
| Research Area | Key Unexplored Question | Potential Impact |
| Extrahepatic Metabolism | What is the quantitative contribution of the kidney and intestine to the in vivo glucuronidation of canagliflozin? | Improved pharmacokinetic modeling in populations with hepatic or renal impairment. |
| Transporter-Mediated Disposition | Which specific uptake and efflux transporters govern the disposition of canagliflozin glucuronides in the liver and kidney? | Better prediction of drug-drug interactions and variability in metabolite clearance. |
| Drug-Drug Interactions | What is the clinical relevance of co-administering canagliflozin with potent dual inhibitors of UGT enzymes and key drug transporters? | Refined clinical guidelines for co-administered therapies. |
Advancements in Analytical and Mechanistic Characterization of Canagliflozin Glucuronides
Robust analytical methods are fundamental to accurately characterizing the formation and disposition of canagliflozin glucuronides. While existing methods provide reliable quantification, emerging technologies offer opportunities for deeper mechanistic insights.
Current methods, such as ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), have been successfully developed and validated for the sensitive and efficient quantification of canagliflozin and its metabolites in biological matrices like rat plasma. nih.govnih.govmdpi.com These methods are crucial for pharmacokinetic studies.
Future advancements in this area will likely focus on:
High-Resolution Mass Spectrometry (HRMS): The use of techniques like LTQ/Orbitrap mass spectrometry provides high-resolution, accurate mass measurements that are invaluable for the unequivocal structural confirmation of metabolites. researchgate.net Broader application of HRMS can aid in the discovery and characterization of novel or minor metabolites of canagliflozin that may not be detectable with standard tandem mass spectrometry.
Advanced In Vitro Models: Mechanistic studies have traditionally relied on human liver microsomes and recombinant UGT enzymes to identify the specific enzymes involved and to study inhibition kinetics. nih.govtufts.edu Future research can benefit from more complex models, such as 3D hepatocyte spheroids or organ-on-a-chip systems. These models better recapitulate the in vivo environment, incorporating both metabolic enzymes and transporters, thus allowing for a more integrated and mechanistically informative assessment of glucuronide formation and disposition.
"Green" Analytical Chemistry: There is a growing emphasis on developing more environmentally friendly analytical methods. Future method development for canagliflozin and its glucuronides could focus on replacing hazardous solvents like acetonitrile (B52724) with greener alternatives, reducing the environmental impact of routine analysis and quality control. researchgate.net
| Technology/Approach | Application to Canagliflozin Glucuronides | Benefit |
| High-Resolution Mass Spectrometry (HRMS) | Structural elucidation and identification of novel/minor metabolites in complex biological matrices. | Provides greater confidence in metabolite identification and a more complete metabolic profile. |
| Advanced In Vitro Models (e.g., 3D Spheroids) | Mechanistic studies on the interplay between UGT metabolism and transporter-mediated efflux of glucuronides. | Offers more physiologically relevant data, improving in vitro-in vivo extrapolation. |
| "Green" Liquid Chromatography | Development of quantitative methods using environmentally sustainable solvents and reduced energy consumption. | Reduces the ecological footprint of pharmaceutical analysis. |
Application of Omics Technologies to Glucuronidation Research
Omics technologies, which provide a global assessment of genes, proteins, and metabolites, offer a powerful approach to understanding the interindividual variability and complex regulation of canagliflozin glucuronidation.
Pharmacogenomics: The genes encoding UGT enzymes are highly polymorphic. Studies have already identified that genetic variants in UGT1A9 and UGT2B4 can significantly impact canagliflozin pharmacokinetics. nih.gov For instance, carriers of the UGT1A9*3 allele, which is associated with reduced enzyme activity, exhibit significantly higher plasma exposure to canagliflozin. bjbms.orgnih.gov Future research, including larger genome-wide association studies (GWAS), could identify additional genetic markers that influence canagliflozin metabolism and response, paving the way for personalized dosing strategies.
Proteomics: The rate of metabolism is dependent not only on genetic variants but also on the absolute abundance of the metabolizing enzymes. Targeted quantitative proteomics using techniques like nanoUPLC-MS/MS allows for the precise measurement of UGT protein levels in tissues such as the liver and kidney. acs.orgnih.gov Studies have established the absolute concentrations of 14 different UGTs in human liver, revealing significant interindividual variability. nih.gov Applying these proteomic approaches can help build more accurate predictive models of canagliflozin clearance by correlating specific UGT enzyme abundance with metabolic activity, moving beyond simple genotyping. nih.govmanchester.ac.uk Untargeted proteomics can also uncover novel protein-protein interactions, potentially revealing regulatory networks that influence UGT enzyme function. frontiersin.org
Metabolomics: Metabolomics, the comprehensive study of small molecules, can provide a functional readout of the metabolic state of an individual. While metabolomic studies on canagliflozin have primarily focused on its systemic effects, such as upregulating fatty acid oxidation, nih.govplos.org this technology could be specifically applied to glucuronidation research. For example, metabolomic profiling could identify endogenous biomarkers that correlate with UGT1A9 or UGT2B4 activity, serving as probes to phenotype individuals for their canagliflozin metabolizing capacity.
| Omics Field | Application to Canagliflozin Glucuronidation | Future Goal |
| Pharmacogenomics | Identifying UGT gene variants that alter canagliflozin pharmacokinetics. | Development of genetic tests to guide personalized dosing and minimize variability. |
| Proteomics | Quantifying the absolute abundance of UGT1A9 and UGT2B4 proteins in metabolic tissues. | Integration of protein abundance data into physiologically based pharmacokinetic (PBPK) models for improved prediction of clearance. |
| Metabolomics | Profiling changes in endogenous metabolites to assess systemic metabolic shifts and identify potential biomarkers of UGT activity. | Discovery of non-invasive biomarkers to phenotype an individual's capacity for canagliflozin glucuronidation. |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying Canagliflozin 3-Glucuronide in biological matrices?
- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., 205–360 nm) is widely used, as validated in studies analyzing glucuronide metabolites. Key parameters include optimizing mobile phase composition (e.g., acetonitrile-phosphate buffer) and column selection (C18) to resolve co-eluting analytes. For enhanced sensitivity, LC-MS/MS with electrospray ionization (ESI) is preferred, particularly for low-concentration samples . Calibration curves should span expected physiological ranges (e.g., 0.1–50 µg/mL), with validation for precision (±15% RSD) and recovery rates (>80%).
Q. How can researchers confirm the identity of this compound in metabolic studies?
- Methodological Answer : Use tandem mass spectrometry (MS/MS) to fragment the metabolite and compare its spectral profile to synthetic standards. Key fragments include the parent ion (m/z 489.2 for Canagliflozin) and glucuronide-specific ions (m/z 175, 113). NMR (¹H/¹³C) can further confirm the glucuronidation site (e.g., C3 position) by analyzing chemical shifts in the aglycone moiety .
Q. What experimental controls are critical when studying this compound stability?
- Methodological Answer : Include controls for enzymatic degradation (e.g., β-glucuronidase inhibitors in plasma/serum) and pH-dependent hydrolysis (e.g., buffer systems at pH 4–7.4). Store samples at −80°C to prevent spontaneous hydrolysis. Stability assays should assess short-term (24-hour room temperature) and long-term (30-day freeze-thaw cycles) degradation .
Advanced Research Questions
Q. How do genetic polymorphisms in UGT1A9/UGT2B4 influence interindividual variability in this compound formation?
- Methodological Answer : Conduct in vitro incubations with human liver microsomes (HLMs) from donors with distinct UGT genotypes (e.g., UGT1A93, UGT2B42). Quantify metabolite formation rates using LC-MS/MS and correlate with kinetic parameters (Km, Vmax). For clinical validation, genotype-phenotype association studies in cohorts administered canagliflozin can link polymorphisms to AUC ratios (parent:metabolite) .
Q. What experimental designs address discrepancies in reported renal vs. biliary excretion ratios of this compound?
- Methodological Answer : Use dual-isotope tracer studies (³H-labeled canagliflozin + ¹⁴C-glucuronic acid) in animal models (e.g., rats with bile duct cannulation) to partition urinary/fecal excretion. Adjust for enterohepatic recirculation by comparing portal vs. systemic plasma concentrations. In humans, positron emission tomography (PET) with radiolabeled tracers can non-invasively quantify excretion pathways .
Q. How can researchers resolve contradictions in the pharmacodynamic inactivity of this compound despite structural similarity to the parent drug?
- Methodological Answer : Perform molecular docking simulations to compare binding affinities of canagliflozin and its glucuronide to SGLT-2 receptors. Validate with in vitro uptake assays (e.g., HEK293 cells overexpressing SGLT-2) to measure inhibition of glucose transport. Structural modifications (e.g., glucuronide hydrolysis via β-glucuronidase) can restore activity, confirming steric hindrance as a mechanism .
Q. What factorial design approaches optimize formulation stability for this compound in preclinical models?
- Methodological Answer : Apply a 2³-factorial design (e.g., excipient concentration, pH, temperature) to assess main/interaction effects on degradation. Use central composite design (CCD) for response surface modeling, with dependent variables like % remaining intact (HPLC) and dissolution rate. Accelerated stability studies (40°C/75% RH) over 12 weeks can predict shelf-life .
Data Interpretation & Contradiction Analysis
Q. How should researchers address conflicting reports on this compound’s half-life in renal-impaired vs. healthy populations?
- Methodological Answer : Stratify pharmacokinetic analyses by glomerular filtration rate (GFR) and albuminuria status. Adjust for covariates (e.g., serum albumin, UGT expression in kidney biopsies) using multivariate regression. In silico physiologically based pharmacokinetic (PBPK) models can simulate metabolite accumulation in renal dysfunction .
Q. What statistical methods reconcile variability in glucuronide recovery rates across extraction protocols?
- Methodological Answer : Apply mixed-effects models to account for batch-to-batch variability in solid-phase extraction (SPE) columns. Use Bland-Altman plots to compare recovery rates between methods (e.g., protein precipitation vs. SPE). Sensitivity analyses can identify outlier-prone steps (e.g., evaporation under nitrogen) .
Tables for Key Data
| Parameter | Typical Range | Method | Reference |
|---|---|---|---|
| Plasma half-life (t₁/₂) | 10–14 hours | LC-MS/MS | |
| Urinary excretion (%) | ~33% | Radiolabeled tracer | |
| UGT1A9 Km (µM) | 15.2 ± 3.1 | HLM incubation | |
| HPLC retention time (min) | 26.9 (quercetin analog) | C18 column |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
